

Spectroscopic Analysis of 3,5-Dimethylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethylbenzaldehyde

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This guide provides an in-depth overview of the spectroscopic data for **3,5-dimethylbenzaldehyde** (C₉H₁₀O), a key aromatic aldehyde in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure

IUPAC Name: **3,5-dimethylbenzaldehyde**[1] CAS Registry Number: 5779-95-3[2][3] Molecular Formula: C₉H₁₀O[2][3][4][5] Molecular Weight: 134.17 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.[6] For **3,5-dimethylbenzaldehyde**, both ¹H and ¹³C NMR provide characteristic signals that correspond to its unique arrangement of protons and carbon atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **3,5-dimethylbenzaldehyde** is characterized by four distinct signals. The data presented below was acquired in a chloroform-d (CDCl₃) solvent.[7]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.95	Singlet (s)	1H	Aldehyde proton (- CHO)
7.49	Singlet (s)	2H	Aromatic protons (H-2, H-6)
7.26	Singlet (s)	1H	Aromatic proton (H-4)
2.39	Singlet (s)	6H	Methyl protons (2 x - CH₃)

Data sourced from literature.[7]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for **3,5-dimethylbenzaldehyde** in CDCl₃ shows the following peaks.[7]

Chemical Shift (δ) ppm	Assignment
192.8	Aldehyde carbon (C=O)
138.8	Aromatic carbons (C-3, C-5)
136.6	Aromatic carbon (C-1)
136.2	Aromatic carbon (C-4)
127.6	Aromatic carbons (C-2, C-6)
21.1	Methyl carbons (-CH₃)

Data sourced from literature.[7]

Experimental Protocol for NMR Spectroscopy

A standard procedure for obtaining NMR spectra of a solid organic compound like **3,5-dimethylbenzaldehyde** is as follows:



- Sample Preparation: Accurately weigh between 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of the compound.[8][9] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is commonly used for nonpolar organic compounds.[6][10] The sample should be fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[10]
- Filtration and Transfer: To ensure a homogenous magnetic field, it is crucial to remove any solid particles.[9] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]
- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[6][8]
- Data Acquisition: Place the NMR tube into the spectrometer. The instrument is then set to lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to maximize its homogeneity, which improves spectral resolution. The probe is tuned to the appropriate nucleus (¹H or ¹³C), and the data is acquired using a set pulse sequence and a sufficient number of scans to achieve a good signal-to-noise ratio.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Significant IR Absorption Bands

The IR spectrum of **3,5-dimethylbenzaldehyde** exhibits characteristic absorption bands corresponding to its functional groups.



Wavenumber (cm⁻¹)	Intensity	Assignment
~2920	Medium-Strong	C-H stretch (aromatic and methyl)
~2820, ~2720	Medium	C-H stretch (aldehyde, Fermi doublet)
~1700	Strong	C=O stretch (aldehyde carbonyl)
~1600, ~1460	Medium	C=C stretch (aromatic ring)
~1380	Medium	C-H bend (methyl)
~880	Strong	C-H bend (aromatic, indicating substitution pattern)

Note: Specific peak positions can vary slightly depending on the sampling method.

Experimental Protocol for IR Spectroscopy

For a solid sample like **3,5-dimethylbenzaldehyde**, a common method for obtaining an IR spectrum is the thin solid film method:

- Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[12]
- Film Deposition: Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[12]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[12]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and
 acquire the spectrum. If the peaks are too intense, the film is too thick and can be thinned by
 washing the plate and repeating the process with a more dilute solution. If the peaks are too
 weak, another drop of the solution can be added and the solvent evaporated.[12]



Alternatively, an Attenuated Total Reflectance (ATR) FT-IR spectrometer can be used, which requires placing a small amount of the solid directly onto the ATR crystal.[13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] It provides information about the molecular weight and the fragmentation pattern of a compound.

Mass Spectral Data (Electron Ionization)

Under electron ionization (EI), **3,5-dimethylbenzaldehyde** produces a characteristic fragmentation pattern.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
134	High	Molecular ion [M]+
133	High	[M-H] ⁺
105	Medium	[M-CHO] ⁺
77	Medium	Phenyl fragment [C ₆ H ₅] ⁺

Data is based on typical fragmentation patterns for benzaldehydes.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an electron ionization mass spectrum is as follows:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[15]
- Ionization: In the ion source, the vaporized sample molecules are bombarded with a highenergy beam of electrons. This process, known as electron ionization (EI), knocks an electron off a molecule to form a positively charged molecular ion (a radical cation).[15][16]

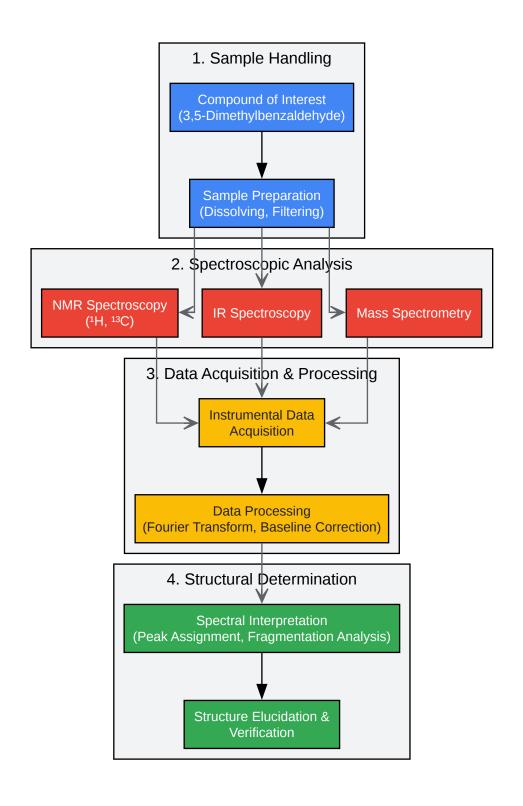


- Fragmentation: The high energy of the ionization process causes the molecular ions to fragment into smaller, characteristic charged fragments and neutral species.[15][17]
- Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are
 accelerated by an electric field and then deflected by a magnetic field in the mass analyzer.
 The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[16]
- Detection: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.[16]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,5-dimethylbenzaldehyde**, from initial sample handling to final structural determination.





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Caption: Workflow for Spectroscopic Analysis of Chemical Compounds.



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